Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular formula of this compound is C₁₁H₁₇NO₃ , as confirmed by PubChem records. The compound features a cyclohexane ring substituted at positions 1, 2, and 4 with a carboxylate ester, methyl, and hydroxyl/cyano group pair, respectively. The carboxylate ester at position 1 consists of an ethyl group bonded to the carbonyl oxygen, while the hydroxyl and cyano groups at position 4 introduce polarity and hydrogen-bonding potential.
The stereochemical configuration is influenced by the spatial arrangement of substituents on the cyclohexane ring. The SMILES string (CCOC(=O)C1CCC(CC1C)(C#N)O) indicates that the methyl group at position 2 and the hydroxyl/cyano pair at position 4 occupy distinct axial or equatorial positions depending on the ring’s chair conformation. Computational models suggest that the hydroxyl group adopts an equatorial orientation to minimize steric hindrance with the adjacent cyano group. The IUPAC name (this compound) explicitly defines the substituent positions but does not specify stereodescriptors, implying either a racemic mixture or unresolved configuration in available datasets.
Comparative Analysis of Cyclohexane Carboxylate Derivatives
This compound belongs to a broader class of cyclohexane carboxylates with diverse functionalization. A comparison with structurally related compounds highlights key differences in molecular weight, polarity, and reactivity:
The addition of a cyano group in the target compound increases its molecular weight by ~55 g/mol compared to ethyl cyclohexanecarboxylate, enhancing polarity and dipole moment. In contrast, 4-hydroxy-2-methylcyclohexanecarbaldehyde lacks the ester and cyano moieties, resulting in lower thermal stability and reduced hydrogen-bonding capacity. These structural variations directly influence physicochemical properties such as solubility and melting point.
Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR)
While experimental spectral data for this compound are not fully published, predictive analyses based on analogous compounds provide insights. In the ¹H NMR spectrum , the ethyl ester group is expected to show a triplet at δ ~1.2–1.4 ppm (CH₃CH₂) and a quartet at δ ~4.1–4.3 ppm (OCH₂). The methyl group at position 2 would resonate as a singlet near δ 1.0–1.2 ppm, while the hydroxyl proton may appear as a broad peak at δ 2.5–3.5 ppm, depending on solvent and hydrogen-bonding interactions.
The ¹³C NMR spectrum should display signals for the carbonyl carbon (δ ~170 ppm), cyano carbon (δ ~120 ppm), and quaternary carbons bearing the hydroxyl and methyl groups (δ ~70–80 ppm). The IR spectrum would exhibit a strong absorption band at ~2250 cm⁻¹ for the C≡N stretch, a broad O–H stretch near 3200–3500 cm⁻¹, and ester carbonyl vibrations at ~1720 cm⁻¹.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic data for this compound are not yet available, but studies on similar cyclohexane derivatives suggest a chair conformation with equatorial substituents to minimize 1,3-diaxial interactions. For instance, ethyl cyclohexanecarboxylate adopts a chair conformation with the ester group in an equatorial orientation. In the target molecule, the hydroxyl and cyano groups at position 4 likely occupy equatorial positions to reduce steric clash, while the methyl group at position 2 may adopt an axial orientation if steric effects permit.
Conformational flexibility is limited by the geminal hydroxyl and cyano groups, which introduce torsional strain. Molecular mechanics simulations predict an energy barrier of ~5–7 kcal/mol for ring inversion, higher than unsubstituted cyclohexane due to substituent bulk.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations using the InChIKey PKEXWSMSBSKMOL-UHFFFAOYSA-N reveal the compound’s electronic profile. The highest occupied molecular orbital (HOMO) localizes on the hydroxyl and cyano groups, indicating nucleophilic reactivity at these sites. The lowest unoccupied molecular orbital (LUMO) resides on the ester carbonyl, suggesting electrophilic susceptibility.
Electrostatic potential maps highlight regions of high electron density around the cyano group (partial charge: −0.45 e) and hydroxyl oxygen (−0.62 e), while the ester carbonyl carbon carries a partial positive charge (+0.38 e). These features align with observed reactivity in analogous compounds, where nucleophilic attack occurs preferentially at the carbonyl carbon.
Properties
CAS No. |
62617-93-0 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-15-10(13)9-4-5-11(14,7-12)6-8(9)2/h8-9,14H,3-6H2,1-2H3 |
InChI Key |
PKEXWSMSBSKMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1C)(C#N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, followed by the introduction of the cyano and hydroxy groups. The esterification process is then carried out to form the final product. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the compound.
Chemical Reactions Analysis
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate has been investigated for its pharmacological activities. Research indicates that its derivatives may exhibit properties such as:
- Anti-inflammatory effects
- Analgesic properties
- Antimicrobial activities
The mechanism of action is believed to involve interactions with specific enzymes or receptors, where the hydroxyl group can form hydrogen bonds, influencing enzyme activity and potentially modulating biochemical pathways relevant to various diseases.
Case Study: Anti-inflammatory Activity
In a study focusing on the anti-inflammatory properties of this compound, researchers synthesized several derivatives and tested their efficacy in vitro. The results demonstrated that certain derivatives significantly inhibited pro-inflammatory cytokine production in cultured macrophages, suggesting a promising avenue for developing new anti-inflammatory drugs.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a crucial building block in the synthesis of more complex bioactive molecules. Its structural features allow for diverse modifications, making it suitable for generating various derivatives that can be tailored for specific biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic substitution reactions
- Condensation reactions
These methods allow chemists to create analogs with altered functional groups that may enhance desired properties or reduce side effects in therapeutic applications.
Industrial Applications
Chemical Manufacturing
In industrial settings, this compound is utilized in the production of agrochemicals and pharmaceuticals. Its ability to act as an intermediate facilitates the development of herbicides, insecticides, and fungicides that are essential for modern agriculture.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-hydroxycyclohexane-1-carboxylate | Lacks cyano group | Simpler structure without cyano functionality |
| Ethyl 2-methylcyclohexane-1-carboxylate | Lacks hydroxyl group | Does not possess the hydroxyl group at position four |
| Methyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | Has a methyl ester instead of an ethyl ester | Different ester functionality affects reactivity |
The unique combination of functional groups in this compound differentiates it from other compounds, enhancing its reactivity and potential applications.
Future Research Directions
Ongoing research is focusing on elucidating the detailed mechanisms by which this compound interacts with biological systems. Future studies may explore:
- Binding affinity studies to identify target proteins.
- In vivo studies to assess therapeutic efficacy.
These investigations could lead to novel applications in drug development and other fields.
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-4-hydroxy-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Analysis
The target compound’s key functional groups differentiate it from analogs:
- Cyano (-CN) and Hydroxyl (-OH) at C4: This dual substitution is rare in the reviewed compounds.
- Methyl (-CH₃) at C2 : Steric hindrance from this group may influence conformational flexibility and regioselectivity in reactions.
Analog Comparisons :
- Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (): Replaces -CN/-OH with a ketone (-C=O) and -CF₃. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it useful in agrochemicals .
- Ethyl 4-(hydroxyimino)-1-phenylcyclohexanecarboxylate (): Substitutes -CN with a hydroxyimino (-NOH) group and adds a phenyl ring. The phenyl group increases aromatic interactions, while the hydroxyimino moiety enables tautomerism and metal coordination .
- Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (): Features an amino (-NH₂) group at C3, increasing basicity and nucleophilicity, which is advantageous in peptide coupling or Schiff base formation .
Contrast with Other Syntheses :
Physicochemical Properties (Table 1)
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Key Properties |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₅NO₃* | ~221.24 | -CN, -OH, -COOEt, -CH₃ | High polarity, moderate stability |
| Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate | C₁₀H₁₃F₃O₃ | 238.21 | -C=O, -CF₃, -COOEt | Lipophilic, thermally stable |
| Ethyl 4-(hydroxyimino)-1-phenylcyclohexanecarboxylate | C₁₅H₁₉NO₃ | 261.32 | -NOH, -COOEt, -Ph | Aromatic interactions, tautomerism |
| Ethyl 3-amino-4-methylcyclohexane-1-carboxylate | C₁₀H₁₉NO₂ | 185.27 | -NH₂, -COOEt, -CH₃ | Basic, nucleophilic |
*Inferred based on structural similarity.
Research Implications and Limitations
The absence of direct data on the target compound necessitates cautious extrapolation from analogs. Future studies should prioritize:
Biological Activity
Ethyl 4-cyano-4-hydroxy-2-methylcyclohexane-1-carboxylate (CAS No. 62617-93-0) is a chemical compound notable for its unique structure, which includes a cyclohexane ring with a cyano group, a hydroxyl group, and an ethyl ester. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C11H17NO3
- Molecular Weight: Approximately 211.26 g/mol
- Structural Features: The compound features a cyclohexane ring substituted with:
- A cyano group ()
- A hydroxyl group ()
- An ethyl ester group ()
Biological Activity Overview
Research indicates that this compound exhibits various pharmacological properties, including:
- Anti-inflammatory Activity : The compound has been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine release.
- Analgesic Effects : Preliminary studies suggest that it may act on pain pathways, providing relief similar to conventional analgesics.
- Antimicrobial Properties : Its derivatives are being investigated for effectiveness against various bacterial strains.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. The hydroxyl group can form hydrogen bonds with active sites on proteins, influencing their activity. Additionally, the ester functionality may hydrolyze to release biologically active carboxylic acid derivatives.
Case Studies
- Anti-inflammatory Study : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory effects.
- Analgesic Evaluation : Animal models have shown that administration of the compound led to significant reductions in pain response in formalin-induced pain tests, indicating its potential as an analgesic agent.
- Antimicrobial Testing : this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxycyclohexane-1-carboxylate | Lacks cyano group | Moderate anti-inflammatory |
| Ethyl 2-methylcyclohexane-1-carboxylate | Lacks hydroxyl group | Limited activity |
| Methyl 4-hydroxy-2-methylcyclohexane-1-carboxylate | Methyl ester instead of ethyl | Lower reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
